Aranidipine, (S)-
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Overview
Description
Aranidipine, (S)- is a dihydropyridine derivative and a calcium channel blocker. It is primarily used for the treatment of hypertension and angina pectoris. The compound is known for its potent and long-lasting vasodilating actions, which help in reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aranidipine can be synthesized through a multi-step process. One of the methods involves the reaction of 2,2-ethylenedioxy propyl alcohol with ethylene glycol in the presence of a promoter like nickel chloride . This method is preferred over the use of mercury bichloride due to its non-toxic nature and better catalytic effect .
Industrial Production Methods: In industrial settings, the synthesis of Aranidipine involves optimizing reaction conditions to increase the overall yield. High-performance liquid chromatography (HPLC) is often used to determine the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Aranidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving Aranidipine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include the active metabolites M-1α and M-1β, which exhibit significant hypotensive activity .
Scientific Research Applications
Aranidipine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology, it helps in understanding the mechanisms of vasodilation and blood pressure regulation. In medicine, it is used for treating hypertension and angina pectoris. Industrially, it is employed in the production of antihypertensive drugs .
Mechanism of Action
Aranidipine exerts its effects by inhibiting L-type calcium channels, which decreases calcium concentration and induces smooth muscle relaxation. This action leads to vasodilation of afferent and efferent arterioles, thereby reducing blood pressure. The compound also acts as a selective alpha2-adrenoreceptor antagonist, inhibiting vasoconstrictive responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Aranidipine include other dihydropyridine derivatives like Nifedipine, Amlodipine, and Felodipine. These compounds also act as calcium channel blockers and are used for treating hypertension and angina.
Uniqueness: What sets Aranidipine apart from these similar compounds is its higher potency and longer-lasting vasodilating actions. Additionally, its active metabolites, M-1α and M-1β, contribute to its unique pharmacological profile .
Properties
CAS No. |
148372-44-5 |
---|---|
Molecular Formula |
C19H20N2O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1 |
InChI Key |
NCUCGYYHUFIYNU-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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